3-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl}propanoic acid
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Overview
Description
3-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl}propanoic acid is a complex organic compound that features a unique combination of pyrimidine, thiazole, and propanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl}propanoic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the pyrimidine and methoxyphenyl groups. The final step involves the addition of the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
3-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl}propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
4-Methoxyphenylthiazole: A thiazole derivative with a methoxyphenyl group.
Propanoic Acid Derivatives: Compounds with similar propanoic acid moieties.
Uniqueness
3-{2-[(4,6-Dimethylpyrimidin-2-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl}propanoic acid is unique due to its combination of pyrimidine, thiazole, and propanoic acid groups This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C19H20N4O3S/c1-11-10-12(2)21-18(20-11)23-19-22-17(15(27-19)8-9-16(24)25)13-4-6-14(26-3)7-5-13/h4-7,10H,8-9H2,1-3H3,(H,24,25)(H,20,21,22,23) |
InChI Key |
JBCMDBZSQHPRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=C(S2)CCC(=O)O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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